Crystallographically Validated Target Engagement: UVD Ligand Bound to PHIP Bromodomain (PDB 5RJV)
Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (ligand code UVD) is experimentally co-crystallized with the PHIP (PH-interacting protein) bromodomain at a resolution of 1.45 Å in PDB entry 5RJV, generated as part of the PanDDA fragment screening campaign and SAMPL7 challenge dataset [1]. In contrast, the ethyl carbamate analog (Ethyl N-[4-(pyridin-4-ylmethyl)phenyl]carbamate; CAS 698988-02-2; molecular weight 256.3 g/mol) lacks any reported PDB entry or crystallographically validated target engagement data in authoritative structural biology databases as of 2026 [2]. The methyl carbamate variant thus offers a defined binding mode with quantifiable electron density fit metrics (real-space correlation coefficient) and explicit binding residue contacts (P1340, Q1343, V1345, D1346, Y1350, S1392, Y1395, T1396, S1401, I1403, Y1404 in chain A), enabling structure-guided optimization workflows that the ethyl analog cannot currently support [3].
| Evidence Dimension | Crystallographic target engagement validation (PDB deposition status) |
|---|---|
| Target Compound Data | Deposited: Yes. PDB ligand code UVD; PDB entry 5RJV; Resolution 1.45 Å; Binding residues experimentally defined |
| Comparator Or Baseline | Ethyl N-[4-(pyridin-4-ylmethyl)phenyl]carbamate (CAS 698988-02-2). Deposited: No PDB entry or crystallographic binding data available |
| Quantified Difference | Presence versus absence of experimental 3D binding pose validation |
| Conditions | X-ray crystallography; PanDDA fragment screening platform; SAMPL7 challenge dataset; PHIP bromodomain as target |
Why This Matters
Procurement of the methyl variant enables structure-based drug design (SBDD) and fragment-to-lead optimization with direct visualization of binding interactions, whereas the ethyl analog requires de novo crystallographic screening or computational docking with attendant uncertainty.
- [1] RCSB PDB. 5RJV: PanDDA analysis group deposition — Crystal Structure of PHIP in complex with Z57190020. Entry DOI: 10.2210/pdb5rjv/pdb. Released 2020-06-02. View Source
- [2] SpectraBase. Ethyl N-[4-(pyridin-4-ylmethyl)phenyl]carbamate. Spectral database entry. No PDB ligand code associated. View Source
- [3] Zhang Group (University of Michigan). Structure of PDB 5rjv Chain A Binding Site BS01. Ligand UVD binding residue mapping. View Source
